Sodium tert-butoxide

Basicity pKa Deprotonation

Choose Sodium tert-butoxide for superior process safety over NaH in large-scale alkylations (proven >100 kg adefovir dipivoxil intermediate). Its 28% higher THF solubility (32 vs. 25 g/100g) vs. potassium tert-butoxide enables higher loading and faster rates. The steric bulk drives preferential Hofmann elimination, while non-nucleophilic strong base (pKa 19) delivers 94% yield in Buchwald-Hartwig amination. Avoid generic alkoxide substitution—NaOtBu’s unique aggregation and selectivity profile ensures reproducible, scalable results.

Molecular Formula C4H9NaO
Molecular Weight 96.1 g/mol
CAS No. 865-48-5
Cat. No. B1324477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tert-butoxide
CAS865-48-5
Molecular FormulaC4H9NaO
Molecular Weight96.1 g/mol
Structural Identifiers
SMILESCC(C)(C)[O-].[Na+]
InChIInChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1
InChIKeyMFRIHAYPQRLWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium tert-Butoxide (865-48-5): Technical Baseline and Procurement Context


Sodium tert-butoxide (CAS 865-48-5; NaOtBu) is a strong, non-nucleophilic alkoxide base [1] with a molecular weight of 96.10 g/mol . Its conjugate acid, tert-butanol, exhibits a pKa of 19 [2], placing it among the stronger bases in this class. The compound is commercially available as a white to light yellow powder with a purity typically ≥98% , and it is sensitive to both air and moisture, requiring storage under an inert atmosphere [3].

Why Sodium tert-Butoxide Cannot Be Simply Replaced by Other Alkoxide Bases


Direct substitution of sodium tert-butoxide (NaOtBu) with seemingly analogous bases like potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), or sodium methoxide (NaOMe) is scientifically unsound and can lead to significant changes in reaction outcomes. Key differentiating factors include basicity (NaOtBu pKa 19 [1] vs. KOtBu pKa ~17 [2]), solubility in key solvents (e.g., NaOtBu is 32 g/100g in THF vs. KOtBu at 25 g/100g [3]), and solution-state aggregation behavior [4]. Furthermore, the steric bulk of the tert-butoxide anion imparts a unique selectivity profile, favoring elimination pathways and Hofmann product formation over substitution or Zaitsev products compared to less hindered alkoxides [5]. These quantifiable differences necessitate a product-specific evaluation rather than a generic 'alkoxide base' procurement approach.

Quantitative Evidence for Sodium tert-Butoxide Differentiation and Selection


Higher Basicity (pKa) of Sodium tert-Butoxide vs. Potassium tert-Butoxide

Sodium tert-butoxide demonstrates a higher thermodynamic basicity than its potassium analog, with a reported pKa of 19 for its conjugate acid [1] compared to approximately 17 for potassium tert-butoxide [2]. This difference of 2 pKa units translates to a 100-fold greater basicity, which can be critical for deprotonating weakly acidic substrates.

Basicity pKa Deprotonation Alkoxide Bases

Enhanced Solubility of Sodium tert-Butoxide in Tetrahydrofuran (THF) Compared to Potassium tert-Butoxide

Sodium tert-butoxide exhibits significantly higher solubility in tetrahydrofuran (THF) compared to potassium tert-butoxide. Reported solubility for NaOtBu in THF is 32 g/100g , whereas KOtBu solubility in THF is 25.00 g/100g at 25-26 °C [1]. This represents a 28% higher solubility for the sodium salt.

Solubility Tetrahydrofuran THF Process Chemistry

Sodium tert-Butoxide as a Safer and More Consistent Alternative to Sodium Hydride in Large-Scale Alkylation

In the synthesis of 9-[2-(diethylphosphonomethoxy)ethyl]adenine (diethyl-PMEA), a key intermediate for the antiviral drug adefovir dipivoxil, sodium tert-butoxide was found to be a suitable and effective replacement for sodium hydride (NaH) [1]. The use of NaH presented safety and consistency problems, while the switch to NaOtBu, coupled with process optimization, led to a robust procedure affording diethyl-PMEA in consistent yields and purities [1]. This modified process was successfully scaled to batch sizes exceeding 100 kg [1].

Process Safety Alkylation Scale-up Sodium Hydride Replacement

Differentiation in Solution-State Aggregation Between Sodium and Potassium tert-Butoxides

Analysis of vibrational spectra reveals distinct aggregation behaviors in solution. Potassium tert-butoxide forms well-defined cubic tetramers in solution [1]. In contrast, sodium tert-butoxide forms similar aggregates only in strongly solvating solvents; in non-polar solvents and in the solid state, it forms more complicated aggregates of symmetry lower than Td [1].

Aggregation State Solution Chemistry Vibrational Spectroscopy Reactivity

Optimal Application Scenarios for Sodium tert-Butoxide Based on Differentiated Evidence


Large-Scale Pharmaceutical Synthesis Requiring a Safe, Robust Base for Oxygen Alkylation

Sodium tert-butoxide is the preferred base for large-scale alkylation processes where sodium hydride (NaH) is considered too hazardous or operationally inconsistent. Its successful implementation as a direct replacement for NaH in the >100 kg synthesis of the adefovir dipivoxil intermediate, diethyl-PMEA, demonstrates its superior process safety and robustness [1]. This application directly leverages evidence of its safety and consistency advantages over NaH.

Palladium-Catalyzed Buchwald-Hartwig Aminations

Sodium tert-butoxide is widely used and often the preferred base in palladium-catalyzed Buchwald-Hartwig aminations, providing better results than potassium tert-butoxide or lithium tert-butoxide [1]. For example, it has been used to achieve a 94% yield in the coupling of 4-chlorotoluene with morpholine using a Pd(dba)2/XPhos catalyst system . Its combination of high basicity and non-nucleophilic character makes it ideal for these cross-coupling reactions.

Reactions Requiring High Base Strength in Ethereal Solvents

When a reaction demands both a strong base (pKa 19 [1]) and high solubility in a common solvent like tetrahydrofuran (THF), sodium tert-butoxide offers a quantifiable advantage over potassium tert-butoxide. With a 28% higher solubility in THF (32 g/100g vs. 25 g/100g) [2], NaOtBu enables higher reagent loading and potentially faster reaction rates, making it the superior choice for process intensification in THF-based systems.

Selective E2 Elimination Reactions Requiring Bulky, Non-Nucleophilic Bases

Sodium tert-butoxide is a classic reagent for promoting E2 elimination reactions. Its steric bulk strongly favors the formation of the less substituted alkene (Hofmann product) over the more substituted Zaitsev product, especially when compared to less hindered bases like sodium methoxide [1]. This selectivity is crucial for synthesizing terminal alkenes and other specific olefin isomers.

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